Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-
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Overview
Description
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- is a complex organic compound that features a unique combination of functional groups This compound is part of the isoindole-1,3-dione family, known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Isoindole-1,3-dione derivatives, including the compound , are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products . .
Mode of Action
The mode of action of this compound involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . This transformation is part of a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen . This leads to the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .
Result of Action
The result of the compound’s action is the production of various multifunctionalized tricyclic isoindole-1,3-diones . These derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
Action Environment
The action environment of this compound involves a green, waste-free transformation with a high atom economy in toluene . This benzannulation of tetraynes and imidazole derivatives yields isoindole-1,3-dione derivatives as the major product . The reaction occurs in good to excellent yields in the absence of metals, catalysts, and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- typically involves multiple steps:
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Formation of Isoindole-1,3-dione Core: : This can be achieved through the condensation of phthalic anhydride with primary amines under reflux conditions in a suitable solvent like isopropanol and water mixture, often catalyzed by silica-supported niobium complexes .
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor .
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Formation of the Oxadiazole Ring: : The oxadiazole ring is typically synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions .
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Final Coupling: : The final step involves linking the thiophene-oxadiazole moiety to the isoindole-1,3-dione core through a nucleophilic substitution reaction, often facilitated by base catalysts like potassium carbonate in polar aprotic solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- undergoes various chemical reactions, including:
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Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the oxadiazole ring, using nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium complexes, silica-supported niobium complexes.
Solvents: Dimethylformamide, isopropanol, water.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of the oxadiazole ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
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Biological Studies: : The compound is used in studies exploring its effects on various biological systems, including its role as an enzyme inhibitor and its interactions with cellular proteins .
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Material Science: : Due to its unique electronic properties, it is studied for applications in organic electronics and as a component in the development of new materials with specific conductive properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and applications in organic electronics.
Oxadiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- is unique due to the combination of the isoindole-1,3-dione core with the thiophene and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in medicinal chemistry and material science, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-23-14)13-7-4-10-24-13/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMYFIGWVJADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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